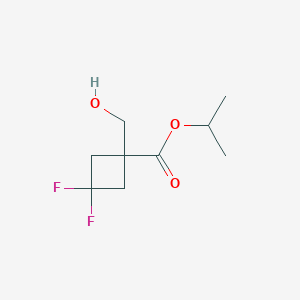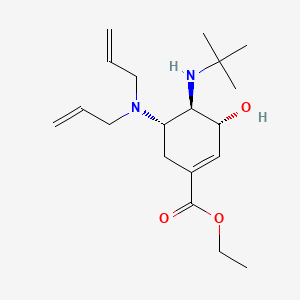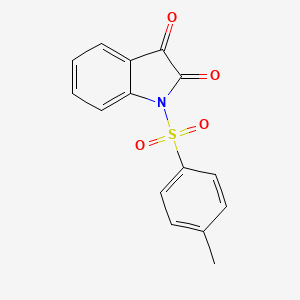
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid is a boron-containing organic compound. This compound is of interest due to its unique structure, which includes a boron atom within a heterocyclic ring. The presence of boron in organic compounds can impart unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid typically involves the reaction of appropriate boronic acids or boronate esters with amino alcohols under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the boron-containing ring structure. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
Análisis De Reacciones Químicas
Types of Reactions
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules. Its unique structure makes it valuable for studying boron chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the role of boron in biological systems. Boron-containing compounds have been shown to have various biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron-containing drugs. Boron has been explored for its therapeutic potential in cancer treatment and other diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as boron-containing polymers and catalysts.
Mecanismo De Acción
The mechanism by which 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity. The boron atom within the compound can form reversible covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-containing heterocycles.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which includes a boron atom within a six-membered ring. This unique structure can impart distinct chemical properties, making it valuable for specific applications in research and industry. The presence of both amino and hydroxy groups also allows for a wide range of chemical modifications, further enhancing its versatility.
Propiedades
Fórmula molecular |
C6H12BNO4 |
|---|---|
Peso molecular |
172.98 g/mol |
Nombre IUPAC |
2-[(3R)-3-amino-2-hydroxyoxaborinan-6-yl]acetic acid |
InChI |
InChI=1S/C6H12BNO4/c8-5-2-1-4(3-6(9)10)12-7(5)11/h4-5,11H,1-3,8H2,(H,9,10)/t4?,5-/m0/s1 |
Clave InChI |
FYWWLCNXLNICKV-AKGZTFGVSA-N |
SMILES isomérico |
B1([C@H](CCC(O1)CC(=O)O)N)O |
SMILES canónico |
B1(C(CCC(O1)CC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


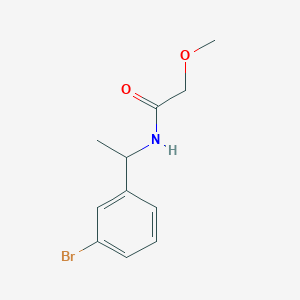
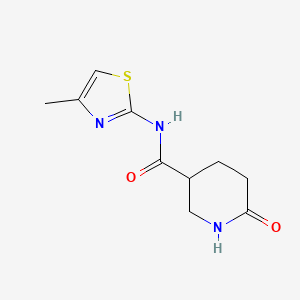

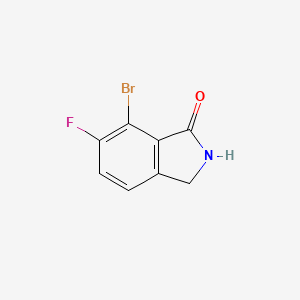
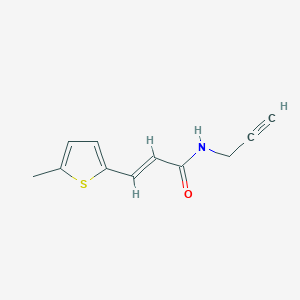


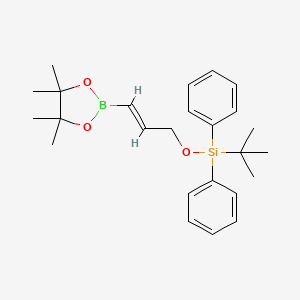
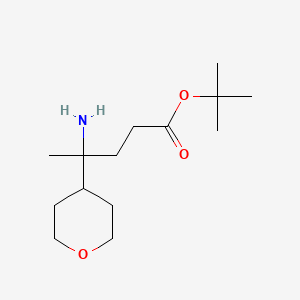

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
